molecular formula C14H18O2 B8577174 2-Cyclopentyl-1-(4-methoxyphenyl)ethanone

2-Cyclopentyl-1-(4-methoxyphenyl)ethanone

Cat. No.: B8577174
M. Wt: 218.29 g/mol
InChI Key: RUQFYHVGADABLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-(4-methoxyphenyl)ethanone: is an organic compound characterized by a methoxyphenyl group attached to a cyclopentylethanone moiety

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-cyclopentyl-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C14H18O2/c1-16-13-8-6-12(7-9-13)14(15)10-11-4-2-3-5-11/h6-9,11H,2-5,10H2,1H3

InChI Key

RUQFYHVGADABLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopentyl-1-(4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxyacetophenone with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-Cyclopentyl-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of fine chemicals, fragrances, and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-cyclohexylethanone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-(4-Methoxyphenyl)-2-phenylethanone: Contains a phenyl group instead of a cyclopentyl group.

    1-(4-Methoxyphenyl)-2-methylpropanone: Features a methyl group in place of the cyclopentyl group.

Uniqueness: 2-Cyclopentyl-1-(4-methoxyphenyl)ethanone is unique due to its specific combination of a methoxyphenyl group and a cyclopentylethanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

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